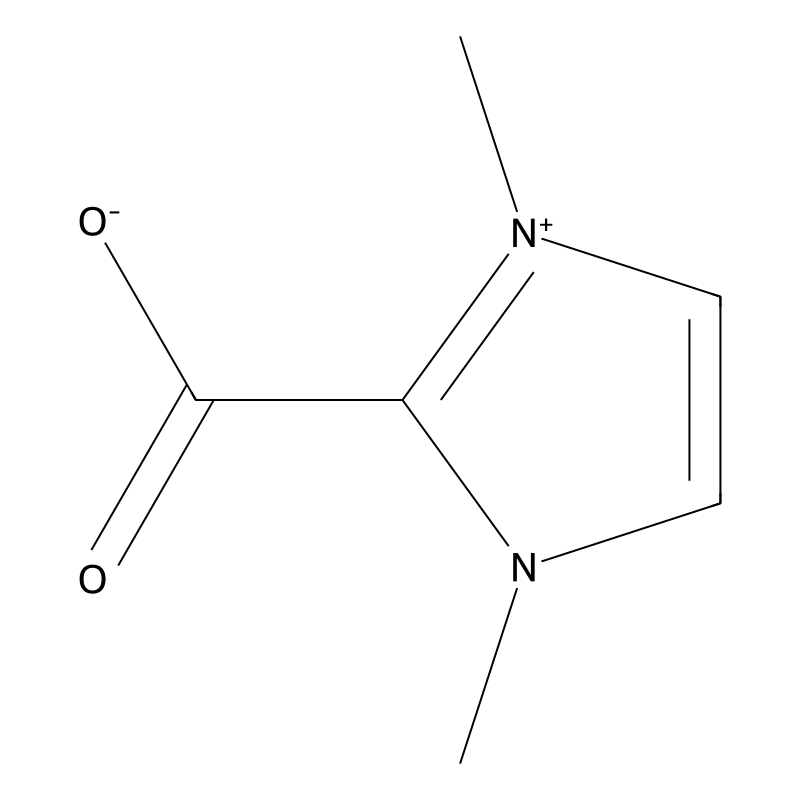

1,3-Dimethylimidazolium-2-carboxylate

Content Navigation

- 1. General Information

- 2. 1,3-Dimethylimidazolium-2-carboxylate: A Stable, Thermally-Activated N-Heterocyclic Carbene Precursor

- 3. Procurement Alert: Why Alternative NHC Precursors Are Not Interchangeable with 1,3-Dimethylimidazolium-2-carboxylate

- 4. Quantitative Evidence: Differentiators for 1,3-Dimethylimidazolium-2-carboxylate in Procurement Decisions

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3-Dimethylimidazolium-2-carboxylate (CAS 536755-29-0) is a solid, air-stable zwitterionic compound that serves as a protected form of the N-heterocyclic carbene (NHC) 1,3-dimethylimidazolylidene. Unlike traditional methods that require the *in situ* deprotonation of imidazolium halide salts with strong, hazardous bases, this compound generates the active NHC catalyst or ligand simply through thermal decarboxylation. This feature provides a more convenient, safer, and often halide-free pathway for initiating NHC-mediated organocatalysis or for the synthesis of organometallic complexes.

References

- [1] K. M. Lee et al., "Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate", J. Org. Chem. 2014, 79, 11, 5237–5246.

- [12] D. Taton et al., "Imidazolium Hydrogen Carbonates versus Imidazolium Carboxylates as Organic Precatalysts for N-Heterocyclic Carbene Catalyzed Reactions", J. Org. Chem. 2012, 77, 22, 10145–10154.

- [19] L. Wang et al., "Synthesis and characterization of 1, 3-disubstituted imidazol(in)ium-2-carboxylates", Fenzi Cuihua, 2007, 21(3), 269-273.

- [30] J. C. C. Chen & I. J. B. Lin, "Disubstituted imidazolium-2-carboxylates as efficient precursors to N-heterocyclic carbene complexes of Rh, Ru, Ir, and Pd", Organometallics, 2005, 24(1), 35-38.

Substituting 1,3-Dimethylimidazolium-2-carboxylate with seemingly similar compounds introduces significant process and performance penalties. Using imidazolium halide salts (e.g., 1,3-dimethylimidazolium chloride) necessitates the addition of strong, air- and moisture-sensitive bases, complicating handling, increasing safety risks, and introducing halide impurities that can be detrimental to catalyst performance. Other NHC-CO2 adducts with different N-substituents (e.g., IPr-CO2) exhibit different thermal stabilities and decarboxylation temperatures, meaning they are not drop-in replacements as the temperature for active catalyst release will vary. This makes 1,3-Dimethylimidazolium-2-carboxylate a specific choice for processes optimized for its defined thermal activation profile and base-free, halide-free reaction conditions.

References

- [3] Y. Du et al., "CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides", J. Org. Chem. 2008, 73, 20, 8039–8044.

- [4] Y. Du et al., "CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides", The Journal of Organic Chemistry, 2008, 73(20), 8039-8044.

- [18] A. Augustine & S. S. V. Ramasastry, "Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis", IntechOpen, 2022.

- [23] A. M. Diez-Gonzalez & S. P. Nolan, "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors", Beilstein J. Org. Chem. 2015, 11, 2346–2355.

Process Simplification: Eliminates Need for Hazardous Bases Required for Imidazolium Salt Precursors

A primary procurement driver for 1,3-Dimethylimidazolium-2-carboxylate is its function as a solid, air-stable source of NHC that does not require a strong base for activation. Standard protocols for generating NHCs from common imidazolium salt precursors (e.g., chlorides, tetrafluoroborates) mandate deprotonation with strong, often pyrophoric or hygroscopic bases like potassium tert-butoxide or sodium hydride. This compound circumvents that entire step, replacing a hazardous, multi-component *in situ* generation with a simple, thermally-triggered release of the active species.

| Evidence Dimension | Reagent Requirement for NHC Generation |

| Target Compound Data | None (thermal activation) |

| Comparator Or Baseline | Imidazolium Halide Salts: Requires strong base (e.g., KOtBu, NaH, KHMDS) |

| Quantified Difference | Qualitative: Eliminates need for an entire class of hazardous reagents |

| Conditions | Standard laboratory or industrial synthesis |

This simplifies reaction setup, improves safety, reduces reagent costs, and eliminates potential side reactions or impurities associated with strong bases.

High Catalytic Activity in Halogen-Free Transesterification Reactions

In the synthesis of dimethyl carbonate (DMC) via transesterification of ethylene carbonate (EC) with methanol, 1,3-Dimethylimidazolium-2-carboxylate demonstrates high, metal-free catalytic activity. Under optimized conditions, it achieved an 82% yield of DMC with 99% selectivity. This performance is notable as it provides a halogen- and metal-free alternative to other catalytic systems, which is a critical consideration in applications where halide contamination is a concern.

| Evidence Dimension | Catalytic Yield in DMC Synthesis |

| Target Compound Data | 82% Yield (99% selectivity) |

| Comparator Or Baseline | General performance of basic ionic liquid catalysts (various structures). For example, 1-butyl-4-azo-1-azoniabicyclo[2.2.2]octane hydroxide achieved an 81% DMC yield under its own optimized conditions. |

| Quantified Difference | Comparable or superior performance in a completely halogen-free system |

| Conditions | 1 mol% catalyst, 1:10 EC:MeOH molar ratio, 110 °C, 80 min |

For applications in polymer synthesis or fine chemicals, avoiding halide impurities from catalyst precursors prevents potential product contamination and catalyst poisoning.

Predictable Thermal Activation: Lower Stability than Bulky Aryl-Substituted Analogs Enables Milder Reaction Conditions

The thermal stability of NHC-CO2 adducts is highly dependent on the N-substituents, which dictates the temperature required for catalytic activation. Studies comparing different adducts show that those with bulky aryl groups, like 1,3-Bis(2,6-diisopropylphenyl)imidazolinium-2-carboxylate (SIPr-CO2), exhibit higher thermal stability than their unsaturated or less bulky counterparts. Conversely, less stable adducts tend to show higher catalytic activity at a given temperature because the active NHC is more readily released. The relatively simple methyl groups on 1,3-Dimethylimidazolium-2-carboxylate result in a lower thermal stability profile, making it suitable for reactions requiring NHC generation at moderate temperatures (typically reported between 60-90 °C for many NHC-CO2 adducts).

| Evidence Dimension | Relative Thermal Stability |

| Target Compound Data | Lower stability (due to small N-methyl groups) |

| Comparator Or Baseline | SIPr-CO2 (saturated, bulky N-aryl groups): Higher thermal stability. |

| Quantified Difference | Qualitative: Enables NHC release at lower temperatures than more stable adducts |

| Conditions | Thermal decomposition in organic solvent |

This allows for precise matching of the NHC precursor to the thermal budget of a reaction, avoiding the excessive temperatures that might be needed for more stable adducts, thereby preventing substrate degradation.

Thermally-Controlled, Base-Free Organocatalysis

Ideal for initiating organocatalytic reactions such as transesterifications or polymerizations where the presence of a strong base is undesirable due to substrate sensitivity or potential side reactions. The compound is added as a stable solid, and the active NHC catalyst is generated only upon heating the reaction mixture to its specific activation temperature.

Precursor for Halide-Free Organometallic Complexes

Serves as an excellent NHC transfer agent for synthesizing transition-metal complexes without introducing halide counter-ions. This is critical in catalytic applications where residual halides can poison the catalyst or participate in unwanted side reactions, leading to improved performance and product purity.

Streamlined and Safer Laboratory/Industrial Workflows

A preferred choice for simplifying process chemistry and improving operational safety. By replacing the imidazolium salt/strong base combination, this single, air-stable reagent reduces material handling steps, eliminates the need for inert atmosphere techniques related to base addition, and removes hazardous, moisture-sensitive reagents from the workflow.

References

- [9] A. Ilie et al., "Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates", Beilstein J. Org. Chem. 2016, 12, 1911–1924.

- [12] D. Taton et al., "Imidazolium Hydrogen Carbonates versus Imidazolium Carboxylates as Organic Precatalysts for N-Heterocyclic Carbene Catalyzed Reactions", J. Org. Chem. 2012, 77, 22, 10145–10154.

- [18] A. Augustine & S. S. V. Ramasastry, "Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis", IntechOpen, 2022.

- [23] A. M. Diez-Gonzalez & S. P. Nolan, "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors", Beilstein J. Org. Chem. 2015, 11, 2346–2355.

- [30] J. C. C. Chen & I. J. B. Lin, "Disubstituted imidazolium-2-carboxylates as efficient precursors to N-heterocyclic carbene complexes of Rh, Ru, Ir, and Pd", Organometallics, 2005, 24(1), 35-38.

XLogP3

GHS Hazard Statements

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive